N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-1,2,3,4-tetrahydronaphthalene and 4-(trifluoromethoxy)benzoic acid.
Formation of Intermediate: The first step involves the protection of the hydroxyl group in 2-hydroxy-1,2,3,4-tetrahydronaphthalene, followed by its reaction with a suitable alkylating agent to introduce the benzyl group.
Amide Bond Formation: The intermediate is then reacted with 4-(trifluoromethoxy)benzoic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine.
Deprotection: Finally, the protecting group is removed to yield the target compound.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. This often involves:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems may be used.
Catalysts and Solvents: The choice of catalysts and solvents is crucial for maximizing yield and purity. Common solvents include dichloromethane and dimethylformamide, while catalysts may include palladium or other transition metals.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of nitro, halogen, or other functional groups on the aromatic ring.
Scientific Research Applications
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: Explored for its properties in the development of new materials, including polymers and coatings.
Chemical Biology: Utilized in probing biochemical pathways and mechanisms due to its unique structural features.
Mechanism of Action
The mechanism by which N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(trifluoromethoxy)benzamide exerts its effects involves:
Molecular Targets: It may interact with specific proteins, enzymes, or receptors, modulating their activity.
Pathways: The compound can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methoxybenzamide
- N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-chlorobenzamide
Uniqueness
Compared to similar compounds, N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c20-19(21,22)26-16-7-5-14(6-8-16)17(24)23-12-18(25)10-9-13-3-1-2-4-15(13)11-18/h1-8,25H,9-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCBYYBNVIMBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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